molecular formula C9H7BrN2O2 B11782952 2-(2-Bromo-1H-benzo[d]imidazol-5-yl)acetic acid

2-(2-Bromo-1H-benzo[d]imidazol-5-yl)acetic acid

Katalognummer: B11782952
Molekulargewicht: 255.07 g/mol
InChI-Schlüssel: VYEQWOZMERNYCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromo-1H-benzo[d]imidazol-5-yl)acetic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-1H-benzo[d]imidazol-5-yl)acetic acid typically involves the bromination of benzimidazole derivatives followed by acetic acid substitution. One common method includes the reaction of 2-bromoaniline with glyoxal in the presence of ammonium acetate to form the benzimidazole core. This is followed by bromination using N-bromosuccinimide (NBS) and subsequent acetic acid substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Bromo-1H-benzo[d]imidazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

Wissenschaftliche Forschungsanwendungen

2-(2-Bromo-1H-benzo[d]imidazol-5-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 2-(2-Bromo-1H-benzo[d]imidazol-5-yl)acetic acid involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential proteins in microorganisms. In anticancer research, it is believed to interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
  • 2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid

Comparison: 2-(2-Bromo-1H-benzo[d]imidazol-5-yl)acetic acid is unique due to its bromine substitution, which can significantly influence its reactivity and biological activity compared to its methyl or chloro counterparts. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry .

Eigenschaften

Molekularformel

C9H7BrN2O2

Molekulargewicht

255.07 g/mol

IUPAC-Name

2-(2-bromo-3H-benzimidazol-5-yl)acetic acid

InChI

InChI=1S/C9H7BrN2O2/c10-9-11-6-2-1-5(4-8(13)14)3-7(6)12-9/h1-3H,4H2,(H,11,12)(H,13,14)

InChI-Schlüssel

VYEQWOZMERNYCC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1CC(=O)O)NC(=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.